4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate
Brand Name: Vulcanchem
CAS No.: 339271-98-6
VCID: VC20099572
InChI: InChI=1S/C25H22BrN3O6/c1-33-21-12-9-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-7-10-18(11-8-16)35-25(32)19-5-3-4-6-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+
SMILES:
Molecular Formula: C25H22BrN3O6
Molecular Weight: 540.4 g/mol

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate

CAS No.: 339271-98-6

Cat. No.: VC20099572

Molecular Formula: C25H22BrN3O6

Molecular Weight: 540.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate - 339271-98-6

Specification

CAS No. 339271-98-6
Molecular Formula C25H22BrN3O6
Molecular Weight 540.4 g/mol
IUPAC Name [4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate
Standard InChI InChI=1S/C25H22BrN3O6/c1-33-21-12-9-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-7-10-18(11-8-16)35-25(32)19-5-3-4-6-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+
Standard InChI Key BBAWJYFXMUFGKX-CCVNUDIWSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Introduction

The compound 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate belongs to a class of organic molecules featuring a complex structure with potential applications in medicinal chemistry. Its molecular framework includes functional groups such as dimethoxybenzoyl, carbohydrazonoyl, and bromobenzoate moieties, which are often associated with bioactivity.

Molecular Characteristics

PropertyDetails
Molecular FormulaC26H24BrN3O6C_{26}H_{24}BrN_3O_6
Molecular Weight554.39 g/mol
IUPAC Name(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl 2-bromobenzoate
Chemical StructureContains a brominated aromatic ring, carbohydrazone linkage, and dimethoxybenzoyl group.
CAS NumberNot explicitly provided in the sources.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions:

  • Formation of the Dimethoxybenzoyl Intermediate:

    • A reaction between 3,4-dimethoxybenzoic acid and an amine derivative to form the amide group.

  • Carbohydrazone Formation:

    • The introduction of a hydrazone functional group through condensation with hydrazine derivatives.

  • Coupling with Bromobenzoate:

    • The final step involves esterification or condensation with 2-bromobenzoic acid or its derivatives.

These steps require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.

Applications and Biological Activity

  • Potential Antimicrobial Activity:

    • Compounds with similar structural features (e.g., hydrazones and brominated aromatics) have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential:

    • Hydrazone derivatives are often evaluated for their ability to inhibit cancer cell proliferation by targeting specific enzymes or receptors .

  • Antioxidant Properties:

    • The presence of methoxy groups on the aromatic ring may contribute to free radical scavenging activity .

Analytical Data

The identification and characterization of this compound can be achieved using advanced spectroscopic techniques:

TechniquePurpose
NMR SpectroscopyDetermines the chemical environment of protons and carbons in the molecule.
IR SpectroscopyIdentifies functional groups like amides, esters, and hydrazones.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
UV-Vis SpectroscopyStudies electronic transitions, useful for conjugated systems.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate C26H25N3O6C_{26}H_{25}N_3O_6475.50Dimethoxybenzoyl, methylbenzoate
4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate C28H29N3O7C_{28}H_{29}N_3O_7519.55Dimethoxybenzoyl, propoxybenzoate

The substitution at the benzoate position (e.g., methyl vs bromine vs propoxy groups) significantly influences the physicochemical properties such as solubility and bioactivity.

Research Findings

  • Hydrazone-based compounds have shown promise in medicinal chemistry due to their ability to interact with biological targets like enzymes or receptors .

  • Brominated aromatic compounds are known for their enhanced bioactivity due to increased lipophilicity and electron-withdrawing effects .

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